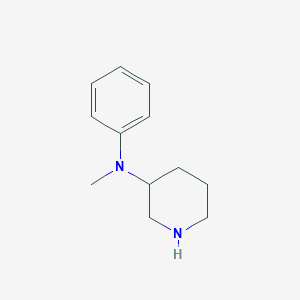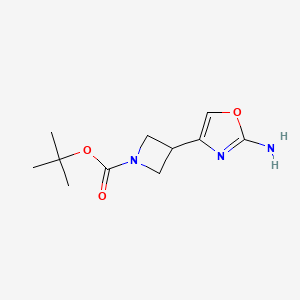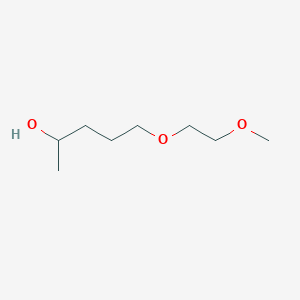
5-(2-Methoxyethoxy)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentan-2-ol typically involves the reaction of 2-pentanol with 2-methoxyethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methoxyethoxy)pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyethoxy)pentan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which 5-(2-Methoxyethoxy)pentan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanol:
3-Methyl-2-butanol: Another isomer with similar reactivity and applications.
Isoamyl alcohol: Commonly used in industrial applications and shares some functional similarities with 5-(2-Methoxyethoxy)pentan-2-ol.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H18O3 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
5-(2-methoxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-8(9)4-3-5-11-7-6-10-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
WUIQLXSQBJKKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


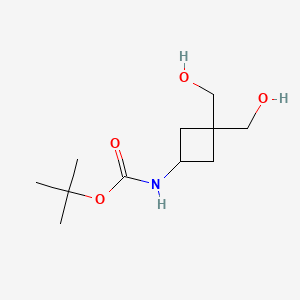
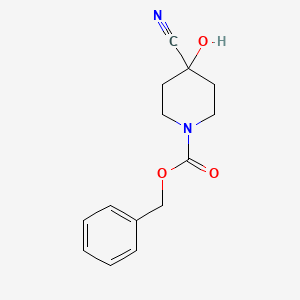
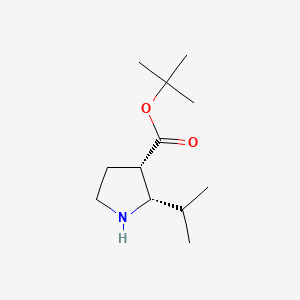
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
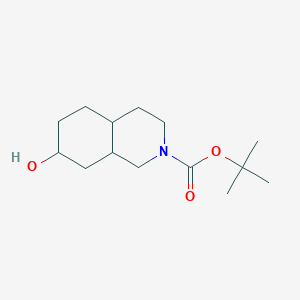
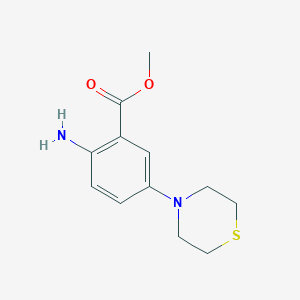
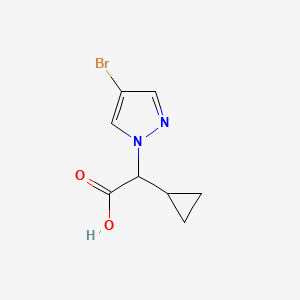

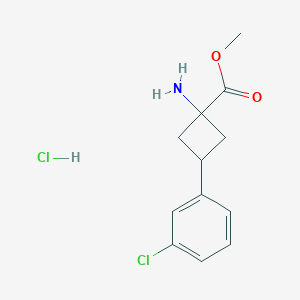
![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
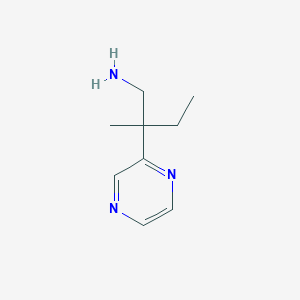
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
